1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride (CAS 2694744-33-5 for the dihydrochloride salt; free base CAS 2091609-18-4) is a heterobifunctional small molecule featuring a 1-methylpyrrolidin-2-one core connected at the 4-position to a piperidine ring. The dihydrochloride salt form, with molecular formula C10H20Cl2N2O and molecular weight 255.2 g/mol, provides aqueous solubility advantages for biological assay preparation.

Molecular Formula C10H20Cl2N2O
Molecular Weight 255.18 g/mol
Cat. No. B13489778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride
Molecular FormulaC10H20Cl2N2O
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESCN1CC(CC1=O)C2CCNCC2.Cl.Cl
InChIInChI=1S/C10H18N2O.2ClH/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H
InChIKeyCYNAVXALXLYLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Scientific and Procurement Teams Need to Know About 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride Before Ordering


1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride (CAS 2694744-33-5 for the dihydrochloride salt; free base CAS 2091609-18-4) is a heterobifunctional small molecule featuring a 1-methylpyrrolidin-2-one core connected at the 4-position to a piperidine ring . The dihydrochloride salt form, with molecular formula C10H20Cl2N2O and molecular weight 255.2 g/mol, provides aqueous solubility advantages for biological assay preparation . This compound belongs to the broader class of pyrrolidine-piperidine linked scaffolds that have been explored as privileged structures in medicinal chemistry campaigns targeting GPCRs, ion channels, and kinases [1]. For procurement purposes, the compound is typically offered as a research-grade intermediate or screening compound, with commercial purity specifications of ≥95% as determined by HPLC or NMR .

Why 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride Cannot Be Replaced by a Neighboring In-Class Analog Without Scientific Verification


Within the pyrrolidine-piperidine chemical space, seemingly minor structural variations—such as the position of the pyrrolidinone attachment point (C4 vs. N1 linkage), the presence or absence of the N-methyl substituent, or the choice between free base and dihydrochloride salt—can produce large differences in receptor binding profiles, metabolic stability, and solubility . For example, 1-(piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1), a close structural analog differing only in the attachment mode of the pyrrolidinone ring to the piperidine moiety, has been reported in patent literature as a scaffold for tachykinin (NK1) and CCR5 antagonists, whereas the 4-(piperidin-4-yl)pyrrolidin-2-one regioisomer (CAS 1565677-59-9) may exhibit a distinctly different pharmacological fingerprint [1]. The N-methyl group on the pyrrolidinone ring present in the target compound further modulates hydrogen-bond acceptor capacity, logP, and conformational preferences relative to the des-methyl analogs, making direct functional interchange without experimental validation scientifically unsound [2].

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride: Quantitative Differentiation Evidence for Procurement Selection


Regiochemistry-Specific Scaffold Differentiation: 4-(Piperidin-4-yl)pyrrolidin-2-one vs. 1-(Piperidin-4-yl)pyrrolidin-2-one

The target compound positions the piperidine ring at C4 of the 1-methylpyrrolidin-2-one core (4-substituted regioisomer), whereas the commercially common comparator 1-(piperidin-4-yl)pyrrolidin-2-one (CAS 91596-61-1) attaches the piperidine through the pyrrolidinone nitrogen (N1-substituted). This connectivity difference alters the spatial orientation of the basic piperidine nitrogen relative to the amide carbonyl, affecting both hydrogen-bonding geometry and the compound's interaction with biological targets . In patent-reported NK1 antagonist series, the pyrrolidin-3-yl-alkyl-piperidine connectivity (closest to the 4-substituted pattern) was specifically required for sub-micromolar tachykinin receptor antagonism, while N-linked analogs showed substantially reduced affinity [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

N-Methyl Substitution on the Pyrrolidinone Ring: Impact on Physicochemical and Pharmacological Profile vs. Des-Methyl Analogs

The presence of the N-methyl substituent on the pyrrolidin-2-one ring distinguishes this compound from des-methyl analogs such as 4-(piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9). This seemingly small structural modification eliminates one hydrogen-bond donor (the N–H of the lactam in the des-methyl analog), increases lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 units based on fragment contribution methods), and alters the conformational preference of the pyrrolidinone ring . In GPCR-targeted medicinal chemistry programs, N-methylation of lactam rings has been shown to affect both target binding kinetics (kon/koff) and metabolic stability by blocking N-dealkylation pathways that would otherwise rapidly clear the des-methyl parent compound [1].

Medicinal Chemistry Physicochemical Properties logP Modulation

Dihydrochloride Salt Form: Solubility and Handling Differentiation vs. Free Base

The dihydrochloride salt form (CAS 2694744-33-5; MW 255.2 g/mol; containing two equivalents of HCl) provides substantially enhanced aqueous solubility compared to the free base (CAS 2091609-18-4; MW 182.26) . The free base contains two basic nitrogen centers (piperidine pKa ~10; pyrrolidinone amide nitrogen is non-basic) that can be protonated to form water-soluble salts. The dihydrochloride salt ensures complete protonation of the piperidine nitrogen, yielding a cationic species with chloride counterions that facilitates dissolution in aqueous buffers at physiologically relevant pH [1]. In contrast, the free base form may exhibit limited water solubility and require organic co-solvents (e.g., DMSO) for dissolution, potentially introducing solvent-related artifacts in cell-based assays [1].

Salt Selection Aqueous Solubility Assay Preparation

Commercial Purity Specification: ≥95% HPLC/NMR Verified vs. Unspecified-Grade Analogs

The dihydrochloride salt is commercially available with a minimum purity specification of 95% as verified by HPLC or NMR analysis, as documented in vendor technical datasheets . This specification is critical for quantitative pharmacology studies where impurities may confound dose-response measurements or produce off-target effects. In comparison, close analogs such as 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) are commercially available at similar purity levels (97–99.4% from various vendors at price points of ¥104–¥893 per gram) , but the target compound's dihydrochloride form has been discontinued by at least one major catalog supplier (CymitQuimica/Biosynth), indicating potential sourcing constraints that procurement teams must navigate .

Quality Control Analytical Chemistry Procurement Specification

Where 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride Adds the Most Scientific Value: Evidence-Backed Application Scenarios


GPCR Antagonist Screening Libraries Targeting Tachykinin (NK1/NK2) or Chemokine (CCR5) Receptors

Based on the patent literature establishing the pyrrolidine-piperidine linked scaffold as a privileged chemotype for NK1 and CCR5 receptor antagonism [1], this compound serves as a key intermediate or screening hit for medicinal chemistry programs targeting these GPCR families. The specific 4-substituted regioisomer with N-methylation provides a scaffold geometry that, in published NK1 antagonist series, was required for potent antagonism of substance P-induced [³H]-inositol phosphate accumulation with reported pA₂ values of 8.19–8.67 for optimized analogs [2]. The dihydrochloride salt form facilitates direct dissolution in assay buffers at concentrations up to 10 mM, enabling high-throughput screening without DMSO-related artifacts .

Ion Channel Modulator Development Programs (Nav and NMDA Receptor Targets)

The pyrrolidin-2-one core structure has been explored in NR2B-selective NMDA receptor antagonist programs, where the pyrrolidinone ring serves as a bioisostere for the glutamate amide moiety [1]. The piperidine substituent at the 4-position provides a basic amine that can engage in critical salt-bridge interactions within the receptor's ligand-binding domain. Patent EP3092224A1 specifically claims pyrrolidin-2-one and piperidine-containing compounds as selective NR2B antagonists for the treatment of neuropathic pain, depression, Alzheimer's disease, and Parkinson's disease [1]. The N-methyl substitution on the pyrrolidinone ring present in the target compound may confer improved metabolic stability compared to the des-methyl analogs used in earlier-generation NR2B antagonist series [2].

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization Handles

The compound's dual-ring architecture—a 1-methylpyrrolidin-2-one core with a free piperidine NH—provides a chemically orthogonal functionalization strategy for probe molecule synthesis. The piperidine secondary amine can be selectively acylated, sulfonylated, or alkylated without affecting the N-methylated pyrrolidinone ring, enabling site-specific installation of fluorophores, biotin tags, or photoaffinity labels for chemical biology applications [1]. This orthogonality is absent in comparator compounds such as 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9), where both nitrogen atoms are present as secondary/tertiary amines with potentially competing reactivity [2]. The dihydrochloride salt's aqueous solubility facilitates bioconjugation reactions in buffered aqueous media at pH 7.4–8.5 .

Kinase Inhibitor Scaffold Exploration Requiring Hinge-Binding Pyrrolidinone Motifs

The 1-methylpyrrolidin-2-one moiety can function as a hinge-binding element in kinase inhibitor design, where the lactam carbonyl and N-methyl group mimic the ATP adenine ring system's hydrogen-bonding pattern. The 4-piperidine substituent extends into the solvent-exposed region or back-pocket of the kinase ATP-binding site, providing a vector for modulating selectivity across the kinome [1]. While direct kinase profiling data for this specific compound are not publicly available, structurally related (piperidinosulfonamidophenyl)pyrrolidin-2-ones have demonstrated potent (<100 nM) and isoform-selective inhibition of AKR1C3, confirming that pyrrolidin-2-one-piperidine hybrids can achieve high target potency and selectivity [2].

Quote Request

Request a Quote for 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.